1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene

Descripción general

Descripción

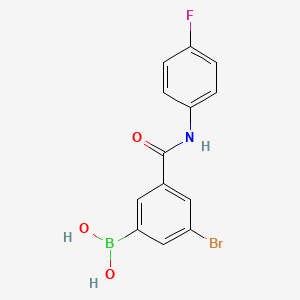

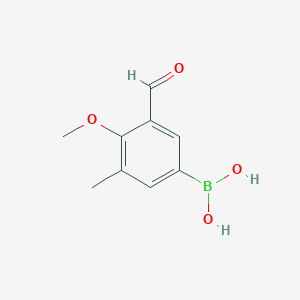

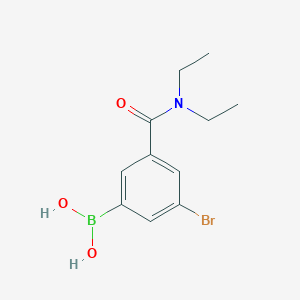

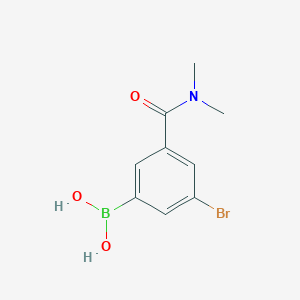

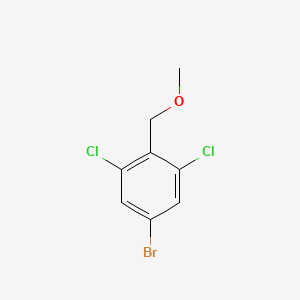

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrCl2O and a molecular weight of 269.95 . It is also known by its IUPAC name, 5-bromo-1,3-dichloro-2-(methoxymethyl)benzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrCl2O/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3H,4H2,1H3 . This indicates that the molecule consists of a benzene ring with bromo, chloro, and methoxymethyl substituents.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 273.5±35.0 °C and a predicted density of 1.600±0.06 g/cm3 at 20 °C and 760 Torr . It is stored at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

This compound is utilized in the synthesis of biologically active natural products. For example, it serves as a precursor in the total synthesis of a natural product with potential biological activity. A study demonstrated the successful synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from a related bromo-methoxymethyl benzene compound through a five-step process with an overall yield of 34% (Akbaba et al., 2010).

Protective Groups in Organic Synthesis

It has been used as a sterically hindering group in the preparation of complex organic molecules. A study detailed the preparation of a sterically hindered bromobenzene derivative, which was further converted into various organometallic compounds, showcasing its utility in stabilizing sensitive structures (Yoshifuji et al., 1993).

Building Blocks for Molecular Electronics

Aryl bromides, including those similar to 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene, are key precursors for the synthesis of thiol end-capped molecular wires, which are essential components in the development of molecular electronics. Efficient synthetic transformations allow for the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating the compound's relevance in advanced material science (Stuhr-Hansen et al., 2005).

Polymer Science

The compound has found applications in polymer science, specifically in the synthesis of polymers with pendant hydroxyl groups. For instance, the polyaddition of a related bis(oxetane) with bis(phenol)s, utilizing a compound structurally similar to 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene, resulted in high molecular weight polymers. This highlights its utility in creating polymers with specific functional groups for advanced materials applications (Nishikubo et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mecanismo De Acción

Target of Action

It’s often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In the context of suzuki-miyaura cross-coupling reactions, it likely acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .

Biochemical Pathways

In general, brominated and chlorinated organic compounds can participate in various biochemical reactions due to their electrophilic nature .

Action Environment

The action, efficacy, and stability of 1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH . Its stability may also be influenced by light and storage conditions .

Propiedades

IUPAC Name |

5-bromo-1,3-dichloro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNHZWOURMFZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237117 | |

| Record name | Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-dichloro-4-(methoxymethyl)benzene | |

CAS RN |

2121512-85-2 | |

| Record name | Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-bromo-1,3-dichloro-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.